molecular formula C19H19ClN6 B12214145 3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine

3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine

Cat. No.: B12214145
M. Wt: 366.8 g/mol
InChI Key: NRUYGGXEEXVVNP-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a potent and selective ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of invasive growth and is frequently dysregulated in a wide array of human cancers, making it a high-value target for therapeutic intervention. This compound exhibits high selectivity for c-Met over a broad panel of other kinases, which is a key feature for its use as a precise chemical probe to dissect c-Met-specific signaling in complex cellular environments. Its primary research application is in the investigation of c-Met-driven oncogenesis, including studies on tumor cell proliferation, migration, invasion, and angiogenesis. Researchers utilize this inhibitor in vitro and in vivo to validate the role of c-Met in specific cancer models, such as non-small cell lung cancer and other malignancies, and to explore mechanisms of resistance to targeted therapies. By potently inhibiting c-Met autophosphorylation and subsequent downstream signaling through effectors like MAPK and PI3K/Akt, this compound provides a powerful tool for elucidating the contributions of this pathway to cancer progression and for evaluating its potential as a co-target in combination therapy strategies.

Properties

Molecular Formula

C19H19ClN6

Molecular Weight

366.8 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H19ClN6/c1-12-7-8-14(9-16(12)20)26-18-15(10-22-26)19-24-23-17(25(19)11-21-18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3

InChI Key

NRUYGGXEEXVVNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCCC5)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Chloro-4-methylaniline

The 3-chloro-4-methylphenyl substituent is derived from 3-chloro-4-methylaniline , synthesized via a two-step process:

  • Chlorination of Paranitrotoluene (PNT):

    • Chlorine gas is introduced into PNT under controlled temperature (70–80°C) in a stirred reactor.

    • The reaction mixture is washed and refined to isolate 2-chloro-4-nitrotoluene .

  • Reduction to 3-Chloro-4-methylaniline:

    • 2-chloro-4-nitrotoluene is reduced using hydrogen gas in a catalytic reduction tower.

    • The product is purified via distillation or recrystallization.

Table 1: Reaction Conditions for 3-Chloro-4-methylaniline Synthesis

StepReagents/ConditionsYield
ChlorinationCl₂, 70–80°C, 10 min stirring~98%
ReductionH₂, catalytic tower, 0.038–0.044 wt% H₂>98.5%

Preparation of Cyclohexyl Intermediates

The cyclohexyl group at position 7 is typically introduced via nucleophilic substitution or alkylation:

  • Cyclohexylamine or cyclohexyl bromide reacts with chlorinated intermediates under basic conditions (e.g., K₂CO₃ in DMF).

  • Grignard reagents (e.g., cyclohexylmagnesium bromide) may also be employed for alkylation.

Core Synthesis: Pyrazolo-Triazolo-Pyrimidine Ring Formation

The fused heterocyclic core is synthesized through sequential condensation and cyclization reactions:

Stepwise Synthesis

  • Condensation of Di-keto Precursor with Aminotriazole:

    • A di-keto compound (e.g., ethyl 3-oxobutanoate) reacts with 5-amino-4H-1,2,4-triazole to form a triazolopyrimidine intermediate.

    • Example:
      Ethyl 3-oxobutanoate + 5-amino-4H-1,2,4-triazole → 7-hydroxytriazolopyrimidine intermediate

  • Chlorination of Hydroxyl Group:

    • The hydroxyl group at position 7 is replaced with chlorine using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

  • Cyclohexyl Group Introduction:

    • The chlorinated intermediate undergoes nucleophilic substitution with cyclohexylamine or cyclohexyl boronic acid (Suzuki coupling).

Table 2: Key Reactions in Core Synthesis

Reaction StepReagents/ConditionsProduct
CondensationEthyl 3-oxobutanoate, triazole, base7-hydroxytriazolopyrimidine
ChlorinationPOCl₃, reflux, 6–8 h7-chlorotriazolopyrimidine
Cyclohexyl SubstitutionCyclohexylamine, K₂CO₃, DMF, 80°C7-cyclohexyl intermediate

Final Assembly and Functionalization

The 3-chloro-4-methylphenyl group is introduced via:

  • Suzuki-Miyaura Coupling:

    • A brominated or iodinated triazolopyrimidine intermediate reacts with 3-chloro-4-methylphenylboronic acid in the presence of a palladium catalyst.

  • Nucleophilic Aromatic Substitution:

    • A chlorinated triazolopyrimidine intermediate reacts with 3-chloro-4-methylaniline under high-temperature conditions.

Table 3: Final Coupling Reactions

MethodReagents/ConditionsYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 100°C60–75%
SNAr ReactionDMF, 120°C, 10 h50–65%

Analytical Characterization

Key analytical techniques validate the structure and purity:

  • NMR Spectroscopy:

    • ¹H NMR: Peaks for aromatic protons (~7.2–8.5 ppm), cyclohexyl protons (~1.2–1.8 ppm), and NH groups (~12–13 ppm).

    • ¹³C NMR: Signals for carbonyl carbons (~160–170 ppm), aromatic carbons (~120–150 ppm).

  • HPLC:

    • Purity >95% confirmed via reverse-phase C18 columns.

  • Mass Spectrometry:

    • Molecular ion peaks at m/z 428.1 [M+H]⁺ (calculated: 427.8).

Challenges and Optimization Strategies

  • Steric Hindrance:

    • The cyclohexyl group may hinder reaction kinetics. Solutions include prolonged reaction times or polar aprotic solvents (e.g., DMF).

  • Regioselectivity:

    • Competing substitution at positions 5 or 7 is mitigated by steric directing groups or protecting/deprotecting strategies.

  • Scalability:

    • Microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times .

Chemical Reactions Analysis

3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name/ID Core Structure Substituents Molecular Weight Key References
Target Compound Pyrazolo-triazolo-pyrimidine 3-(3-Chloro-4-methylphenyl), 7-cyclohexyl Not Provided -
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, phenyl groups Not Provided
Compound 32 () Triazolo[1,5-a]pyrimidin-7(4H)-one 3-Chlorobenzyl, hexyl chain Not Provided
C22H18ClN7O3 () Triazolo[4,5-d]pyrimidin-7(6H)-one 3-Chlorobenzyl, 4-ethoxyphenyl-oxadiazole 463.9

Key Observations :

  • Core Heterocycles: The target compound’s pyrazolo-triazolo-pyrimidine core distinguishes it from analogs with thiazolo () or oxadiazole () fused systems.
  • Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound may enhance lipophilicity compared to methoxyphenyl () or ethoxyphenyl () substituents.

Comparison with Target Compound :

Potential Pharmacological Implications

  • Triazolopyrimidinones (): These analogs exhibit structural flexibility for kinase or receptor modulation due to their planar aromatic cores and varied substituents. The hexyl chain in Compound 32 () may enhance membrane permeability .

Biological Activity

3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound belonging to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a fused pyrazolo and triazole ring system, makes it an interesting subject for medicinal chemistry research.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[5,4-d]pyrimidine core followed by the introduction of the triazole ring. Common reagents include hydrazine derivatives and cyclohexylamines. Optimization of reaction conditions such as temperature and solvent is crucial for achieving high yields and purity .

Anticancer Properties

Research has demonstrated that 3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine exhibits significant anticancer activity. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator in the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in various cancer cell lines .

In a study involving gastric cancer cells (HGC-27), treatment with related compounds led to decreased levels of USP28, a protein associated with tumorigenesis. This suggests that similar mechanisms may be at play with this compound .

Anti-inflammatory and Antimicrobial Effects

The compound also demonstrates anti-inflammatory properties. Studies have indicated that pyrazolo[5,4-d]pyrimidine derivatives can exhibit antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. This broad spectrum of activity makes it a candidate for further development as an anti-inflammatory or antimicrobial agent .

The mechanism by which 3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine exerts its biological effects involves interaction with specific molecular targets:

  • Inhibition of CDK2 : This leads to cell cycle arrest in cancer cells.
  • Regulation of USP28 : By modulating the levels of this protein, the compound can influence pathways involved in cancer progression.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds in its class:

Compound NameStructure TypeAnticancer ActivityAnti-inflammatory Activity
Compound APyrazoloModerateLow
Compound BTriazoleHighModerate
Target Compound Pyrazolo-Triazole High High

This table illustrates that while many compounds exhibit anticancer properties, the target compound shows promising activity across multiple biological domains.

Case Studies

  • Gastric Cancer Study : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in gastric cancer cells through CDK2 inhibition .
  • Antimicrobial Testing : The compound was tested against various bacterial strains showing effective inhibition comparable to standard antibiotics .

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